

Application Note: Analytical Characterization of 2-Chloro-9H-fluoren-9-one

Author: BenchChem Technical Support Team. **Date:** February 2026

Compound of Interest

Compound Name: 2-CHLORO-9H-FLUOREN-9-ONE

CAS No.: 3096-47-7

Cat. No.: B1594422

[Get Quote](#)

Executive Summary

2-Chloro-9H-fluoren-9-one (CAS: 3096-47-7) is a critical functionalized intermediate in the synthesis of optoelectronic materials and pharmaceutical active ingredients, most notably as a structural analog and precursor related to the antimalarial drug Lumefantrine.

In drug development, this compound often serves two roles:

- **Key Intermediate:** For specific halogenated fluorene derivatives.
- **Critical Quality Attribute (CQA) Marker:** It acts as a process-related impurity standard in the synthesis of 2,7-dichloro-9H-fluoren-9-one (the primary Lumefantrine intermediate).

This guide provides a validated analytical framework for its characterization, distinguishing it from its di-halogenated analogs and ensuring strict quality control.

Compound Profile

Property	Specification
IUPAC Name	2-chloro-9H-fluoren-9-one
CAS Number	3096-47-7
Molecular Formula	C ₁₃ H ₇ ClO
Molecular Weight	214.65 g/mol
Appearance	Yellow crystalline solid
Melting Point	124°C – 126°C (High Purity)
Solubility	Soluble in Chloroform, Dichloromethane; Sparingly soluble in Methanol

Spectroscopic Identification (The "Identity" Panel)

Nuclear Magnetic Resonance (NMR)

Objective: Confirm the substitution pattern (2-position) and rule out isomers (1-, 3-, or 4-chloro) and di-substituted impurities.

Methodology:

- Solvent: CDCl₃ (Deuterated Chloroform)[1]
- Frequency: 400 MHz (¹H), 100 MHz (¹³C)[1]
- Reference: TMS (0.00 ppm) or Residual CHCl₃ (7.26 ppm)[1]

¹H NMR Data Interpretation

The 2-chloro substitution breaks the

symmetry of the parent fluorenone. The spectrum exhibits a distinct 7-proton integration with a specific splitting pattern in the substituted ring.

Shift (δ ppm)	Multiplicity	Integral	Assignment	Structural Insight
7.67	Doublet (Hz)	1H	H-8	Unsubstituted ring (peri-position)
7.62	Singlet (d, Hz)	1H	H-1	Diagnostic: Meta-coupling only; confirms C2 substitution.
7.51	Doublet (Hz)	2H	H-5, H-4	Overlapping signals from both rings.
7.46	Multiplet	2H	H-6, H-7	Unsubstituted ring aromatic protons.
7.35 – 7.29	Multiplet	1H	H-3	Ortho-coupling to H-4; confirms position relative to Cl.

¹³C NMR Key Signals[2][1][3]

- Carbonyl (C=O): ~192.5 ppm (Characteristic of fluorenones).[1][3]
- C-Cl Carbon: ~135.7 ppm (Deshielded quaternary carbon).
- Aromatic Region: 120.0 – 145.0 ppm (11 distinct signals due to loss of symmetry).[1]

Infrared Spectroscopy (FTIR)

Objective: Verify functional groups (Ketone, Aryl Chloride). Mode: ATR (Attenuated Total Reflectance) or KBr Pellet.[1]

- 1715 – 1725 cm^{-1} (Strong): C=O[1] Stretching. The ring strain of the 5-membered ring shifts this higher than typical diaryl ketones (~1660 cm^{-1}).

- 1590 – 1610 cm^{-1} (Medium): C=C Aromatic skeletal vibrations.[1]
- 1080 – 1100 cm^{-1} (Distinct): C-Cl Stretching vibration.
- 730 – 750 cm^{-1} (Strong): C-H Out-of-plane bending (indicative of ortho-substituted benzene rings).

Mass Spectrometry (GC-MS or LC-MS)

Objective: Molecular weight confirmation and isotopic pattern analysis.

- Ionization: EI (Electron Impact) or ESI+ (Electrospray).[1]
- Molecular Ion (M^+): m/z 214.0.[1]
- Isotopic Pattern: A characteristic 3:1 ratio between m/z 214 (^{35}Cl) and m/z 216 (^{37}Cl) confirms the presence of a single chlorine atom.[1]
- Fragmentation (EI): Loss of CO ($M - 28$) to form chlorobiphenyl cation ($m/z \sim 186$).[1]

Purity Profiling (Chromatography Protocol)

High-Performance Liquid Chromatography (HPLC)

Context: This method separates **2-chloro-9H-fluoren-9-one** from its likely impurities: Fluorenone (starting material) and 2,7-Dichloro-9H-fluoren-9-one (over-chlorinated byproduct).

Protocol Parameters

Parameter	Condition
Column	C18 (e.g., Agilent Zorbax Eclipse Plus), 150 × 4.6 mm, 3.5 μm
Mobile Phase A	Water + 0.1% Formic Acid
Mobile Phase B	Acetonitrile (ACN)
Flow Rate	1.0 mL/min
Column Temp	30°C
Injection Vol	5 μL
Detection	UV at 254 nm (General) and 290 nm (Specific for Fluorenone core)

Gradient Program

Time (min)	% Mobile Phase B	Event
0.0	50%	Equilibration
2.0	50%	Isocratic Hold
12.0	90%	Linear Ramp
15.0	90%	Wash
15.1	50%	Return to Initial
20.0	50%	Re-equilibration

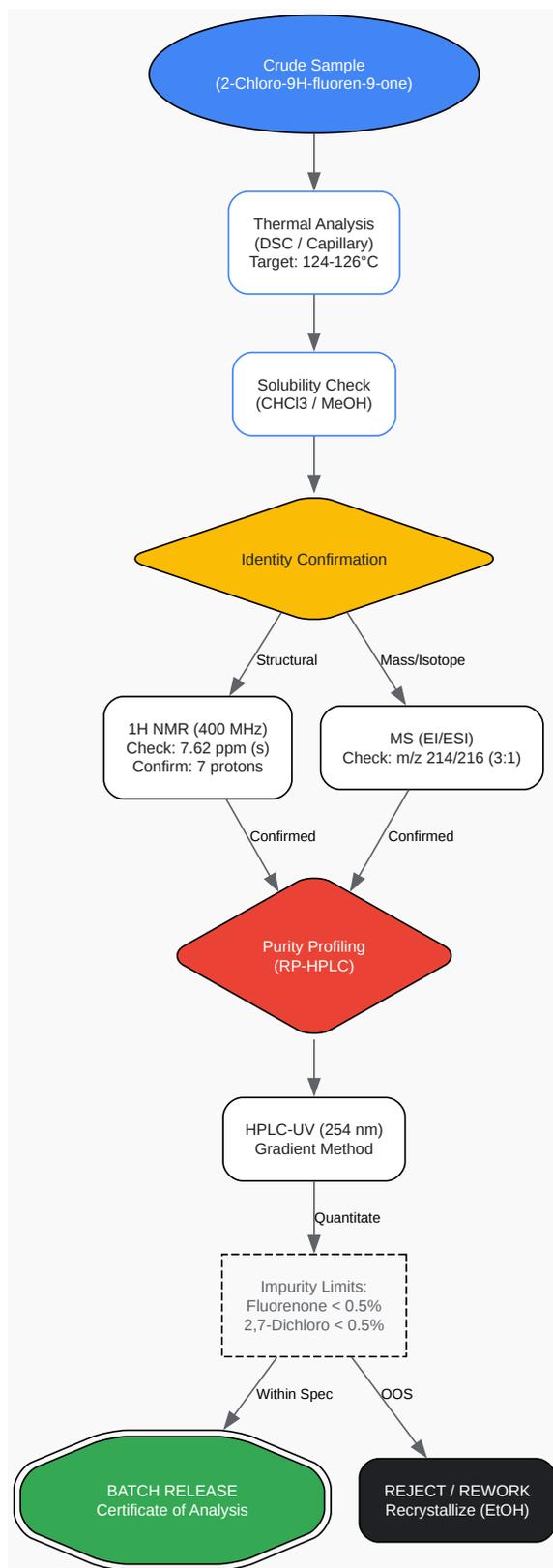
System Suitability Criteria (Self-Validating)

- Resolution (): > 2.0 between Fluorenone (RT ~6 min) and 2-Chlorofluorenone (RT ~8.5 min).
- Tailing Factor: < 1.5 for the main peak.
- Relative Retention Time (RRT):

- Fluorenone: ~0.7[1]
- **2-Chloro-9H-fluoren-9-one**: 1.0
- 2,7-Dichloro-9H-fluoren-9-one: ~1.4 (Elutes later due to higher hydrophobicity).

Analytical Workflow Diagram

The following diagram illustrates the logical decision tree for releasing a batch of **2-chloro-9H-fluoren-9-one**, integrating the methods described above.



[Click to download full resolution via product page](#)

Caption: Figure 1. Integrated analytical decision tree for the qualification of **2-chloro-9H-fluoren-9-one**, ensuring structural identity and purity compliance.

References

- National Institute of Standards and Technology (NIST). 9H-Fluoren-9-one, 2-chloro- - Mass Spectrum and Properties. NIST Chemistry WebBook, SRD 69.[4][1] [[Link](#)][1]
- PubChem. **2-Chloro-9H-fluoren-9-one** (Compound Summary). National Library of Medicine. [[Link](#)][1]
- Royal Society of Chemistry. Synthesis of Z-Alkenes via Visible Light Promoted Photocatalytic E → Z Isomerization (Supplementary Information). (Contains specific NMR shifts for **2-chloro-9H-fluoren-9-one**). [[Link](#)]
- Beilstein Journal of Organic Chemistry. Synthesis of highly substituted fluorenones via metal-free TBHP-promoted oxidative cyclization. (Melting point and characterization data).[1][5] [[Link](#)]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. [rsc.org](https://www.rsc.org) [[rsc.org](https://www.rsc.org)]
- 2. Solved The ¹H-NMR and ¹³C-NMR spectra of 9-fluorenol | [Chegg.com](https://www.chegg.com) [[chegg.com](https://www.chegg.com)]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 9H-Fluoren-9-one [webbook.nist.gov]
- 5. [beilstein-journals.org](https://www.beilstein-journals.org) [[beilstein-journals.org](https://www.beilstein-journals.org)]
- To cite this document: BenchChem. [Application Note: Analytical Characterization of 2-Chloro-9H-fluoren-9-one]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1594422#analytical-methods-for-2-chloro-9h-fluoren-9-one-characterization>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com